molecular formula C17H16Cl2N2O B2664781 3-(3,4-dichlorobenzyl)-2,2-dimethyl-2,3-dihydro-4(1H)-quinazolinone CAS No. 866043-33-6

3-(3,4-dichlorobenzyl)-2,2-dimethyl-2,3-dihydro-4(1H)-quinazolinone

Cat. No.: B2664781
CAS No.: 866043-33-6
M. Wt: 335.23
InChI Key: GZPRPWCUHAKFPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-(3,4-dichlorobenzyl)-2,2-dimethyl-2,3-dihydro-4(1H)-quinazolinone” is a quinazolinone derivative. Quinazolinones are a class of organic compounds with a bicyclic structure, which consists of two fused six-membered rings, one of which is aromatic (a benzene ring), and the other is not (a pyrimidine ring). The dichlorobenzyl group and the dimethyl groups are substituents on the quinazolinone core .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the bicyclic quinazolinone core, with the dichlorobenzyl group attached at the 3-position and two methyl groups attached at the 2-position .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and substituents. Factors such as polarity, solubility, melting point, and boiling point would be influenced by these structural features .

Scientific Research Applications

Synthesis and Chemical Properties

Recent Advances in Synthesis

4(3H)-quinazolinones, including derivatives like 3-(3,4-dichlorobenzyl)-2,2-dimethyl-2,3-dihydro-4(1H)-quinazolinone, have been the focus of numerous synthesis studies due to their broad applications across antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory activities. New routes and strategies for their synthesis have been extensively explored to enhance their accessibility and efficacy in various biological applications (Lin He et al., 2014).

Biological Activities and Applications

Analgesic Activity

Certain 4(3H)-quinazolinone derivatives have demonstrated significant analgesic activities. For instance, studies on compounds structurally related to 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro1H-quinazolin-4-one have shown notable analgesic effects, suggesting their potential as pain management agents (Osarumwense Peter Osarodion, 2023).

Antiviral and Anticonvulsant Activities

Quinazolinone derivatives have been identified with moderate to good antiviral activity, illustrating their potential in treating viral infections. Moreover, their structural variability allows for the synthesis of compounds with targeted anticonvulsant properties, indicating their applicability in managing seizure disorders (Xingwen Gao et al., 2007).

Antimicrobial and Antifungal Properties

The synthesis of novel quinazolinone derivatives has revealed compounds with strong antifungal and antimicrobial activities. These findings underscore the potential of quinazolinone compounds in developing new antimicrobial and antifungal agents, contributing to the fight against resistant strains of bacteria and fungi (Xianglong Wang et al., 2013).

Mechanism of Action

The mechanism of action of this compound is not clear without specific biological or pharmacological data. Quinazolinone derivatives have been studied for various biological activities, but the specific effects would depend on the exact structure and substituents .

Future Directions

The study of quinazolinone derivatives is an active area of research due to their potential biological activities. Future research on this specific compound could involve investigating its synthesis, properties, and potential biological activities .

Properties

IUPAC Name

3-[(3,4-dichlorophenyl)methyl]-2,2-dimethyl-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N2O/c1-17(2)20-15-6-4-3-5-12(15)16(22)21(17)10-11-7-8-13(18)14(19)9-11/h3-9,20H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZPRPWCUHAKFPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(NC2=CC=CC=C2C(=O)N1CC3=CC(=C(C=C3)Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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